

An In-depth Technical Guide to the Physicochemical Properties of TB47

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Compound of Interest

Compound Name: *Antitubercular agent-47*

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Abstract

TB47 is a novel pyrazolo[1,5-a]pyridine-3-carboxamide derivative that has demonstrated significant promise as an anti-mycobacterial agent.^[1] As a structural analog of the clinical candidate Q203 (Telacebec), TB47 targets the cytochrome bcc complex (QcrB) within the electron transport chain of mycobacteria, leading to the depletion of cellular ATP and subsequent bacteriostatic or bactericidal effects.^[1] This technical guide provides a comprehensive overview of the known physicochemical properties of TB47, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel anti-tuberculosis and anti-leprosy therapeutics.

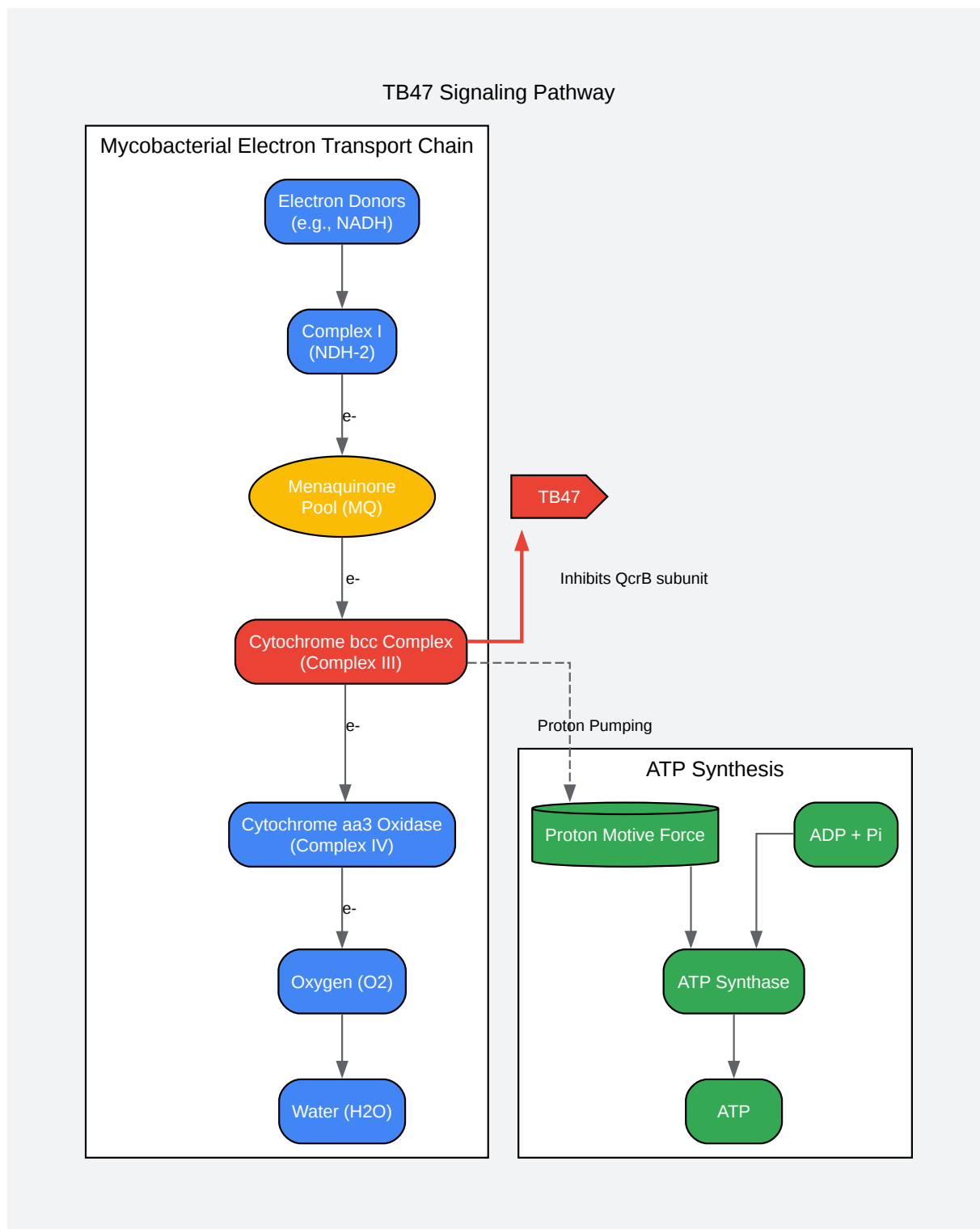
Physicochemical Properties

TB47 presents as a solid powder and requires storage in a dry, dark environment, with short-term storage at 0-4°C and long-term storage at -20°C.^[2] While comprehensive experimental data for all physicochemical parameters are not publicly available, the following table summarizes the known and predicted properties of TB47.

Property	Value	Source
IUPAC Name	5-Methoxy-2-methyl-N-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide	[2]
CAS Number	1799682-71-5	
Chemical Formula	C29H29F3N4O3	[2]
Molecular Weight	538.57 g/mol	[2]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO (10 mM)	[2]
Predicted logP	5.7	
Melting Point	Not experimentally determined	
pKa	Not experimentally determined	
Storage	Short-term: 0-4°C; Long-term: -20°C	[2]

Mechanism of Action and Signaling Pathway

TB47 exerts its anti-mycobacterial effect by inhibiting the QcrB subunit of the cytochrome bcc complex (also known as complex III) in the electron transport chain.[1] This inhibition disrupts the transfer of electrons from menaquinol to cytochrome c, which is a critical step in oxidative phosphorylation. The immediate consequence of this disruption is a significant reduction in the proton motive force across the inner mitochondrial membrane, leading to a sharp decrease in ATP synthesis.[1] The depletion of ATP, the primary energy currency of the cell, ultimately results in a bacteriostatic or bactericidal effect, depending on the specific mycobacterial species and the concentration of the compound.[1]



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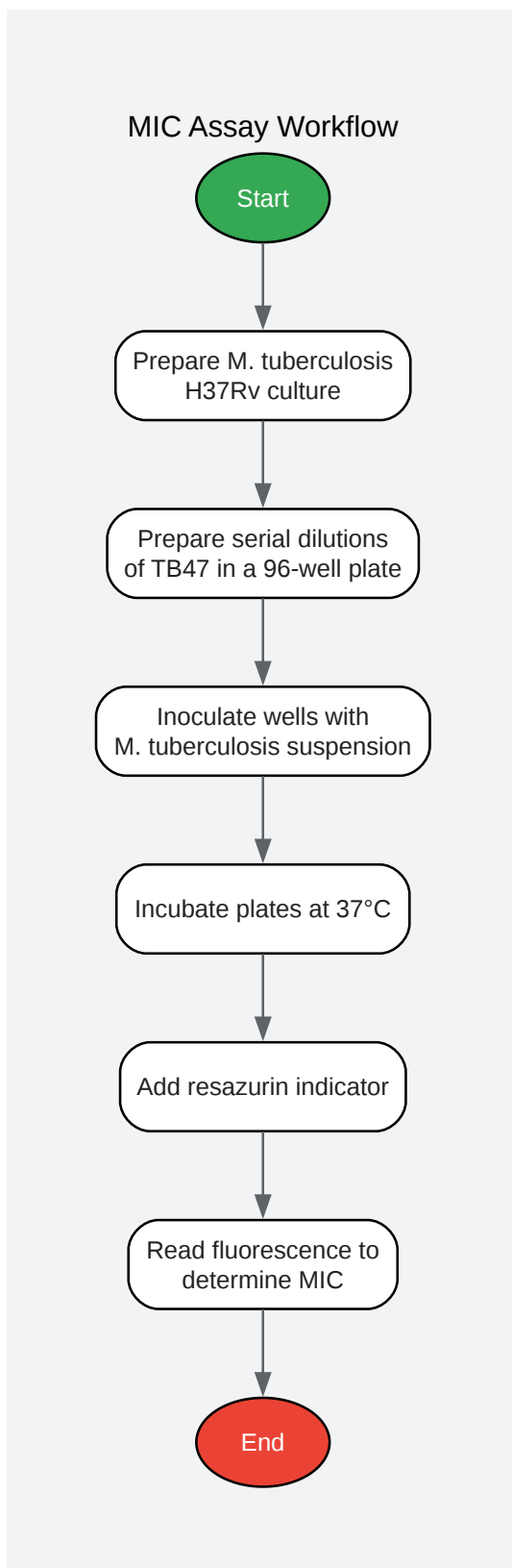
Caption: Mechanism of action of TB47 targeting the cytochrome bcc complex.

Experimental Protocols

The following sections detail the methodologies for key experiments to evaluate the physicochemical and biological properties of TB47.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of TB47 against Mycobacterium tuberculosis using a microplate-based assay.



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of TB47.

Materials:

- TB47 stock solution (in DMSO)
- Mycobacterium tuberculosis H37Rv culture
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
- Sterile 96-well microplates
- Resazurin sodium salt solution (0.025% w/v in sterile water)
- Microplate reader (fluorescence)

Procedure:

- Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
- Compound Dilution: Prepare a 2-fold serial dilution of TB47 in a 96-well plate using Middlebrook 7H9 broth. The final volume in each well should be 100 μ L. Include a positive control (no drug) and a negative control (no bacteria).
- Inoculation: Adjust the bacterial culture to a final concentration of approximately 5×10^5 CFU/mL in Middlebrook 7H9 broth. Add 100 μ L of the bacterial suspension to each well containing the compound dilutions.
- Incubation: Seal the plates and incubate at 37°C for 7 days.
- Indicator Addition: After incubation, add 30 μ L of the resazurin solution to each well and incubate for an additional 24-48 hours at 37°C.
- Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of TB47 that prevents this color change. For quantitative analysis, read the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Intracellular ATP Level Measurement

This protocol describes the measurement of intracellular ATP levels in *M. tuberculosis* following treatment with TB47 using a commercial bioluminescence assay.

Materials:

- *Mycobacterium tuberculosis* H37Rv culture
- TB47
- Middlebrook 7H9 broth
- BacTiter-Glo™ Microbial Cell Viability Assay kit (or equivalent)
- Luminometer

Procedure:

- **Culture and Treatment:** Grow *M. tuberculosis* H37Rv to mid-log phase and dilute to a concentration of approximately 1×10^7 CFU/mL. Expose the bacterial culture to various concentrations of TB47 (and a vehicle control) for a defined period (e.g., 24 hours) at 37°C.
- **Assay Preparation:** Allow the BacTiter-Glo™ reagent to equilibrate to room temperature.
- **Lysis and Luminescence Reaction:** Mix equal volumes of the treated bacterial culture and the BacTiter-Glo™ reagent in an opaque-walled multiwell plate.
- **Incubation:** Incubate the plate at room temperature for 5 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
- **Measurement:** Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present.
- **Data Analysis:** Express the results as a percentage of the ATP level in the untreated control.

In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol provides a general framework for evaluating the in vivo efficacy of TB47 in a murine model of *M. tuberculosis* infection.

Materials:

- BALB/c mice (female, 6-8 weeks old)
- *Mycobacterium tuberculosis* H37Rv
- Aerosol exposure system
- TB47 formulation for oral administration
- Middlebrook 7H11 agar plates

Procedure:

- Infection: Infect mice with a low-dose aerosol of *M. tuberculosis* H37Rv to deliver approximately 100-200 CFUs to the lungs.
- Treatment: Begin treatment with TB47 (e.g., daily oral gavage) at a specified time point post-infection (e.g., 2 weeks). Include a vehicle-treated control group and a positive control group (e.g., isoniazid).
- Monitoring: Monitor the health and weight of the mice throughout the experiment.
- Endpoint Analysis: At various time points during and after treatment, euthanize cohorts of mice. Aseptically remove the lungs and spleen.
- Bacterial Load Determination: Homogenize the organs in sterile saline with 0.05% Tween 80. Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar.
- CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.
- Data Analysis: Compare the bacterial loads in the TB47-treated groups to the control groups to assess the in vivo efficacy of the compound.

Conclusion

TB47 is a promising anti-mycobacterial agent with a well-defined mechanism of action targeting the electron transport chain. The data and protocols presented in this technical guide provide a foundational resource for further research and development of TB47 and related pyrazolo[1,5-a]pyridine derivatives. Further studies are warranted to fully characterize its physicochemical properties, optimize its pharmacokinetic profile, and establish its full therapeutic potential.

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References

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